
Methyl 3-bromo-6-methoxy-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-bromo-6-methoxy-2-methylbenzoate: is an organic compound with the molecular formula C10H11BrO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, methoxy, and methyl groups. This compound is used in various chemical syntheses and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-6-methoxy-2-methylbenzoate typically involves the bromination of 3-methoxy-2-methylbenzoic acid followed by esterification. The reaction conditions often include:
Bromination: The introduction of a bromine atom into the aromatic ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Esterification: The conversion of the carboxylic acid group to an ester. This is usually done using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale bromination: Using bromine or NBS with appropriate safety measures.
Continuous esterification: Using methanol and an acid catalyst in a continuous flow reactor to increase efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-6-methoxy-2-methylbenzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Products depend on the nucleophile used (e.g., amines yield amides, thiols yield thioesters).
Oxidation: Conversion of methoxy to hydroxyl groups.
Reduction: Conversion of ester to alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-6-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-bromo-6-methoxy-2-methylbenzoate depends on its specific application
Electrophilic Aromatic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Hydrogen Bonding: The methoxy and ester groups can form hydrogen bonds with other molecules.
Van der Waals Interactions: The aromatic ring can engage in van der Waals interactions with other aromatic systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-methoxy-2-methylbenzoate: Lacks the bromine atom, making it less reactive in substitution reactions.
Methyl 4-bromo-3-methylbenzoate: The position of the bromine atom is different, affecting its reactivity and interactions.
Methyl 3-amino-5-bromo-2-methylbenzoate:
Uniqueness
Methyl 3-bromo-6-methoxy-2-methylbenzoate is unique due to the specific arrangement of its substituents, which provides a distinct set of chemical properties and reactivity. This makes it valuable in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11BrO3 |
|---|---|
Molekulargewicht |
259.10 g/mol |
IUPAC-Name |
methyl 3-bromo-6-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO3/c1-6-7(11)4-5-8(13-2)9(6)10(12)14-3/h4-5H,1-3H3 |
InChI-Schlüssel |
HNTZRAGCPVSMHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C(=O)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


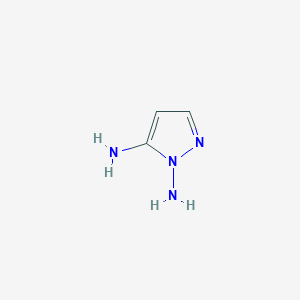

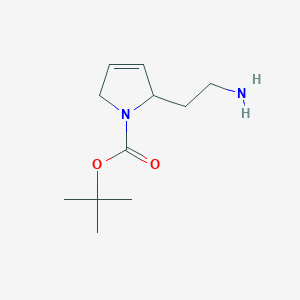
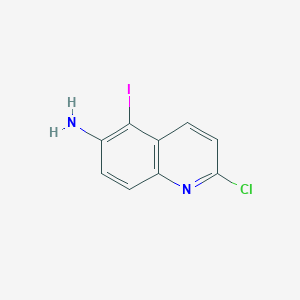

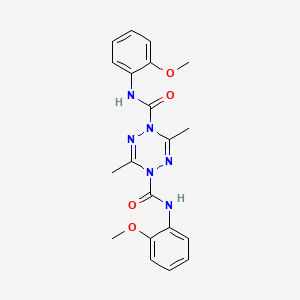
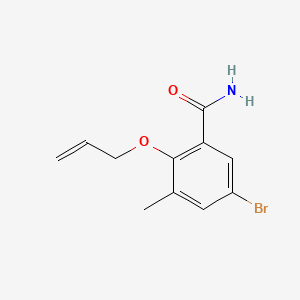


![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)

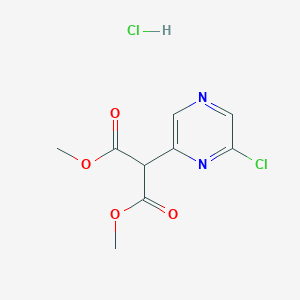
![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)

